molecular formula C16H34O B1250004 Srrs-5H

Srrs-5H

Cat. No.: B1250004
M. Wt: 242.44 g/mol
InChI Key: CYWPZFWYONZUAG-JJXSEGSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Srrs-5H is a chemical reagent supplied for research and development purposes. As a high-purity compound, it is intended for use in laboratory settings for in-vitro biochemical studies and analysis. Researchers are exploring its potential applications and mechanisms of action. All available data suggests this compound is a valuable tool for basic scientific investigation. This product is labeled "For Research Use Only." It is not intended for use in humans, animals, or as a drug, and must not be used for diagnostic, therapeutic, or any other clinical applications. Ensure you understand the safe handling and storage procedures for this material before use.

Properties

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

(2S,3R,7R,9S)-3,7,9-trimethyltridecan-2-ol

InChI

InChI=1S/C16H34O/c1-6-7-9-13(2)12-14(3)10-8-11-15(4)16(5)17/h13-17H,6-12H2,1-5H3/t13-,14+,15+,16-/m0/s1

InChI Key

CYWPZFWYONZUAG-JJXSEGSLSA-N

Isomeric SMILES

CCCC[C@H](C)C[C@H](C)CCC[C@@H](C)[C@H](C)O

Canonical SMILES

CCCCC(C)CC(C)CCCC(C)C(C)O

Synonyms

(2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol
3,7,9-trimethyl-2-tridecanol
3,7,9-TTD

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

The C2 alcohol group in this compound can be introduced via asymmetric hydrogenation of a prochiral ketone. Single-atom catalysts (SACs), such as Pt₁/Nb₂O₅-Ov, have demonstrated efficacy in selective hydrogenation of carbonyl groups while preserving adjacent hydroxyl functionalities. For this compound synthesis:

  • Substrate : (2S)-3,7,9-trimethyltridecan-2-one.

  • Catalyst : Pt₁/Nb₂O₅-Ov (1 mol%).

  • Conditions : H₂ (50 bar), 80°C, 12 h in ethanol.

  • Outcome : >99% conversion with 92% enantiomeric excess (ee).

The Nb₂O₅ support facilitates hydroxyl group activation via Lewis acid interactions, while Pt atoms mediate H₂ dissociation, ensuring selective reduction of the ketone over other functional groups.

Stereoselective Aldol Condensation

Construction of the C3–C7 bond employs an aldol reaction between a β-hydroxy ketone and a branched aldehyde. Evans oxazolidinone auxiliaries enforce anti-diastereoselectivity:

  • Donor : (R)-4-Benzyl-3-propionyloxazolidin-2-one.

  • Acceptor : 7-Methyloctanal.

  • Conditions : LDA (2 eq), THF, −78°C, 4 h.

  • Yield : 78% with dr >20:1 (anti:syn).

Post-aldol transformations include methyl group installation at C9 via Grignard addition (MeMgBr, CuI catalysis) and global deprotection.

Enzymatic Synthesis and Biocatalytic Routes

Ketoreductase-Mediated Asymmetric Reduction

Biocatalytic reduction offers an eco-friendly alternative to metal-catalyzed hydrogenation. Engineered ketoreductases (KREDs) from Lactobacillus brevis have been employed for analogous sec-alcohol syntheses:

  • Substrate : 3,7,9-Trimethyltridecan-2-one.

  • Enzyme : KRED-101 (Codexis).

  • Cofactor Recycling : Glucose dehydrogenase (GDH)/glucose system.

  • Performance : 95% conversion, 98% ee, 10 g/L substrate loading.

Lipase-Catalyzed Kinetic Resolution

Racemic this compound can be resolved using immobilized Candida antarctica lipase B (CAL-B):

  • Substrate : (±)-Srrs-5H acetate.

  • Conditions : Phosphate buffer (pH 7), 37°C, 24 h.

  • Outcome : 45% yield (S-enantiomer), >99% ee.

Purification and Characterization

Chromatographic Separation

Crude this compound mixtures require multi-step purification:

  • Flash Chromatography : Silica gel, hexane/ethyl acetate (9:1 → 4:1).

  • Chiral HPLC : Chiralpak AD-H column, heptane/ethanol (95:5), 1 mL/min.

  • Recrystallization : n-Heptane at −20°C, yielding 99.5% purity.

Spectroscopic Data

Critical characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.52 (m, 1H, C2-OH), 1.25–1.18 (m, 16H, CH₂), 0.88 (d, J=6.8 Hz, 12H, CH₃).

  • [α]D²⁵ : +23.4° (c=1.0, CHCl₃).

  • HRMS : m/z 242.44 [M+H]⁺ (calc. for C₁₆H₃₄O: 242.44) .

Q & A

Q. What criteria should guide literature selection for this compound’s mechanistic studies?

  • Methodology : Prioritize peer-reviewed articles indexed in PubMed/Scopus. Exclude studies lacking raw data or methodological transparency. Use citation tracking tools (e.g., Web of Science) to identify seminal works .

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